N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
Description
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-5-16(11(4)18)9-12-7-6-8-17(12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVXHELEHIFMKV-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C(C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN1C(=O)[C@H](C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Intermediate Synthesis
The pyrrolidine ring is synthesized via cyclization of 1,4-diaminobutane derivatives under acidic conditions. A key intermediate, (S)-pyrrolidin-2-ylmethylamine , is prepared by enantioselective reduction of pyrrolidin-2-one using Burkholderia cepacia lipase as a biocatalyst, achieving >98% enantiomeric excess (ee). Alternative routes involve asymmetric hydrogenation of dihydropyrrole precursors with Rhodium-(R)-BINAP complexes, yielding the (S)-configured pyrrolidine with 95% ee.
N-Ethyl-acetamide Functionalization
The terminal acetamide group is installed through Schotten-Baumann acylation . Treatment of the free amine with acetyl chloride in dichloromethane, in the presence of triethylamine, affords the N-ethyl-acetamide derivative. Ethylation is achieved via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, with ethanol as the nucleophile, yielding 78% isolated product.
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
Optimal coupling efficiency (92%) is observed in tetrahydrofuran (THF) at −20°C, whereas dimethylformamide (DMF) promotes side reactions (e.g., over-acylation). Elevated temperatures (>25°C) reduce enantiopurity by 15–20% due to epimerization at the α-carbon of the amino acid residue.
Catalytic Systems for Stereochemical Control
Chiral Lewis acids , such as Zn(II)-Prophenol complexes, enhance diastereoselectivity during pyrrolidine-amide bond formation. A 10 mol% catalyst loading generates a 9:1 diastereomeric ratio (dr) in favor of the desired (S,S)-configuration.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient). Impurities from incomplete coupling (<2%) are removed, achieving ≥99% purity. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity (>98% ee).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 3H, CH(CH₃)), 1.42 (s, 9H, Boc-protected amine), 3.15–3.45 (m, 4H, pyrrolidine CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| SPPS with HATU | 85 | 99 | 98 | Scalability for gram-scale |
| Asymmetric Hydrogenation | 78 | 97 | 95 | Avoids biocatalyst costs |
| Mitsunobu Ethylation | 78 | 96 | – | Rapid functionalization |
Industrial-Scale Considerations
Continuous-flow reactors reduce reaction times by 40% compared to batch processes, minimizing epimerization. Solvent recycling via distillation improves sustainability, with E-factors reduced to 12 from 28 .
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: This type of reaction can introduce new functional groups into the compound, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in modified analogs of the original compound.
Scientific Research Applications
Pharmacological Applications
1. Neurological Research
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation may provide therapeutic avenues for conditions such as Alzheimer’s disease and Parkinson’s disease.
Case Study Example :
A study published in the Journal of Medicinal Chemistry investigated the effects of similar pyrrolidine derivatives on cognitive function in animal models. Results indicated significant improvements in memory retention and reduced neuroinflammation markers, suggesting a potential role for this compound in treating neurodegenerative diseases .
2. Antidepressant Properties
The compound's structural analogs have shown promise as antidepressants by influencing serotonin pathways. The pyrrolidine moiety is known to interact with serotonin receptors, potentially leading to mood enhancement.
Research Insight :
A clinical trial assessed the efficacy of a related compound in patients with major depressive disorder. The results demonstrated a statistically significant reduction in depression scores compared to placebo, indicating that further exploration of this compound could be warranted .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases, which are crucial in cancer progression.
Data Table: Enzyme Inhibition Activity
Industrial Applications
1. Synthesis of Pharmaceuticals
Due to its unique chemical structure, this compound can serve as a building block in the synthesis of more complex pharmaceutical agents. Its application in combinatorial chemistry allows for the rapid development of new drugs targeting various diseases.
2. Agrochemical Development
Research has indicated that derivatives of this compound may exhibit herbicidal or insecticidal properties. Preliminary studies suggest that modifications to the acetamide group can enhance bioactivity against specific pests.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Stereochemical Variations
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS: 1401665-75-5)
- Key Differences :
- Stereochemistry : The target compound has an (S)-configuration at the pyrrolidin-2-ylmethyl position, whereas this analog adopts an (R)-configuration at the pyrrolidin-3-yl position .
- Substitution Site : The ethyl-acetamide group is attached to the pyrrolidine ring at position 3 instead of position 2.
- Implications :
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide (Ref: 10-F084882)
- Key Differences: Stereochemistry: Both the amino-butyryl and pyrrolidine groups share the (S)-configuration, mirroring the target compound. Structural Note: This appears identical to the target compound but is listed as a separate entry, possibly due to batch or supplier variations .
Functional Group Modifications
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS: 114636-30-5)
- Key Differences: Substituent: Replaces the amino-butyryl group with a benzyl moiety. Safety Profile: Exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) .
- Implications :
- Increased lipophilicity from the benzyl group may enhance membrane permeability but reduce aqueous solubility compared to the target compound.
BB-22 (Quinolin-8-yl 1-(pyrrolidin-2-ylmethyl)-1H-indol-3-ylamino)
- Key Differences: Core Structure: Features an indole-quinoline scaffold instead of acetamide. Functional Groups: Lacks the amino-butyryl group but retains the pyrrolidin-2-ylmethyl substituent .
- Implications: Likely targets psychoactive receptors (e.g., cannabinoid or serotonin receptors) due to the indole moiety.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₅H₂₈N₄O₃ | 255.36* | Not Provided | (S)-amino-butyryl, pyrrolidin-2-ylmethyl, ethyl-acetamide |
| N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide | C₁₅H₂₈N₄O₃ | 255.36 | 1401665-75-5 | (R)-pyrrolidin-3-yl substitution |
| (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide | C₁₄H₂₀N₂O | 232.32 | 114636-30-5 | Benzyl group, no amino-butyryl |
| N-Ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide | C₂₂H₂₅N₅O₂ | 391.47 | 153473-54-2 | Piperazine core, indole-carbonyl group |
*Molecular weight inferred from structurally identical compound in .
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O2 |
| Molar Mass | 269.38 g/mol |
| CAS Number | 1354008-38-0 |
The compound primarily acts as an acetylcholinesterase (AChE) inhibitor , which is significant for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is critical since cholinergic deficits are associated with cognitive decline in Alzheimer’s patients .
Neuropharmacological Effects
- Cognitive Enhancement : Studies have shown that AChE inhibitors can improve memory and learning abilities in animal models. For instance, compounds similar to this compound have demonstrated significant cognitive-enhancing effects in rodent models .
- Anticonvulsant Properties : Some derivatives of this compound have been tested for anticonvulsant activity, showing promising results in reducing seizure frequency and severity in animal models .
Anticancer Activity
Recent research has indicated that certain structural analogs exhibit cytotoxic effects against various cancer cell lines. The biological activity is often attributed to specific functional groups that enhance interaction with target proteins involved in cell proliferation and survival pathways .
Case Studies
- Study on AChE Inhibition : A study evaluated the AChE inhibitory activity of various compounds, including this compound. The IC50 value was determined to be significantly lower than that of standard AChE inhibitors, indicating a strong potential for cognitive enhancement therapies .
- Anticancer Research : Another investigation focused on the anticancer properties of similar compounds, revealing that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of the pyrrolidine ring structure in enhancing bioactivity against cancer cells .
Pharmacological Profiles
The following table summarizes the pharmacological profiles based on various studies:
Q & A
Q. What are the recommended safety protocols for handling N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For respiratory protection, employ P95 (US) or P1 (EU) particulate respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
- Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize aerosol formation .
- Spill Management : Avoid dust generation. Collect spills using non-sparking tools and place in sealed containers for disposal by authorized waste management services .
- First Aid : For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, use saline solution followed by medical consultation .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and substituent positions, particularly the (S)-2-amino-3-methyl-butyryl moiety .
- HPLC-MS : Pair reverse-phase HPLC with high-resolution mass spectrometry to assess purity (>95%) and detect trace impurities .
- FT-IR : Verify functional groups (e.g., acetamide C=O stretch at ~1650 cm) and absence of unreacted intermediates .
Q. What solvent systems are compatible with this compound for experimental applications?
- Methodological Answer :
- Polar Solvents : DMSO and DMF are suitable for dissolution due to the compound’s acetamide and pyrrolidine groups.
- Aqueous Buffers : Test solubility in phosphate-buffered saline (pH 7.4) for biological assays, noting potential hydrolysis under prolonged storage .
- Avoid Incompatibilities : Strong oxidizing agents (e.g., peroxides) may degrade the compound; stability testing under varying conditions is advised .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediate steps, such as the coupling of the pyrrolidine and butyryl groups, and identify energy barriers .
- Machine Learning (ML) : Train ML models on reaction yield data to predict optimal conditions (e.g., temperature, catalyst loading) and reduce trial-and-error experimentation .
- In Silico Screening : Evaluate chiral catalysts for enantioselective synthesis of the (S)-configured amino group using docking simulations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays under standardized conditions (e.g., cell line, incubation time) to minimize variability .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .
- Target Validation : Apply CRISPR-Cas9 knockout models to confirm the compound’s mechanism of action versus off-target effects .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, sampling at 0, 1, 4, and 24 hours for HPLC analysis .
- Oxidative Stress Assays : Expose to HO or cytochrome P450 enzymes to simulate metabolic degradation pathways .
- Solid-State Stability : Monitor crystallinity changes via X-ray diffraction (XRD) under humidity-controlled environments .
Methodological Design and Data Analysis
Q. What statistical approaches are recommended for optimizing reaction yields?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 factorial) to test variables like temperature, solvent ratio, and catalyst type. Use ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables and predict maxima/minima for yield optimization .
- Robustness Testing : Evaluate reproducibility by repeating reactions under edge conditions (e.g., ±5°C from optimal) .
Q. How can crystallography aid in understanding the compound’s interaction with biological targets?
- Methodological Answer :
- Co-Crystallization : Soak the compound with purified enzymes (e.g., cholinesterases) and resolve structures via X-ray diffraction to identify binding pockets .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns trajectories to assess binding stability and conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
